2,5-dimethyl-1,3-dioxo-octahydro-1H-isoindole-4-carboxylic acid

Description

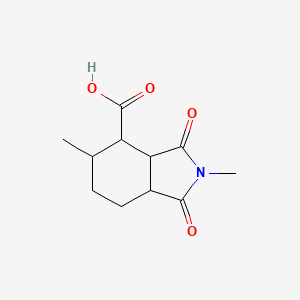

2,5-Dimethyl-1,3-dioxo-octahydro-1H-isoindole-4-carboxylic acid is a bicyclic compound featuring a saturated isoindole core (bicyclo[3.3.0] system) with two methyl groups at positions 2 and 5, two ketone (dioxo) groups at positions 1 and 3, and a carboxylic acid substituent at position 4. Its molecular formula is inferred as C₁₁H₁₃NO₄, with a molecular weight of 239.23 g/mol.

Properties

IUPAC Name |

2,5-dimethyl-1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4/c1-5-3-4-6-8(7(5)11(15)16)10(14)12(2)9(6)13/h5-8H,3-4H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUDGPTGIVROZOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C(C1C(=O)O)C(=O)N(C2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors. These receptors play a crucial role in various biological processes, making indole derivatives valuable for treatment.

Mode of Action

Indole derivatives are known to interact with their targets, causing changes that result in their biological activity.

Biological Activity

2,5-Dimethyl-1,3-dioxo-octahydro-1H-isoindole-4-carboxylic acid is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological effects, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Molecular Formula : C₁₁H₁₄N₂O₃

- Molecular Weight : 218.24 g/mol

This structure features a dioxo group and a carboxylic acid moiety, which are crucial for its biological interactions.

Research indicates that this compound exhibits various biological activities primarily through the inhibition of specific enzymes and pathways:

- Heparanase Inhibition : The compound has been noted to inhibit heparanase, an enzyme involved in tumor metastasis and angiogenesis. In particular, derivatives of isoindole compounds have shown IC50 values between 200-500 nM against heparanase, demonstrating significant selectivity over human beta-glucuronidase .

- Anti-Angiogenic Properties : The inhibition of heparanase also correlates with anti-angiogenic effects, suggesting potential applications in cancer therapy .

- Antibacterial Activity : Preliminary studies indicate that related dioxo compounds exhibit antibacterial properties against various strains such as Staphylococcus aureus and Pseudomonas aeruginosa.

Case Studies

Several studies have explored the biological activity of this compound and its derivatives:

- Study on Heparanase Inhibition :

- Antibacterial Screening :

Comparative Biological Activity Table

| Compound Name | Heparanase IC50 (nM) | Antibacterial Activity (MIC µg/mL) | Anti-Angiogenic Effects |

|---|---|---|---|

| This compound | 200 - 500 | 625 - 1250 | Yes |

| Related Dioxo Derivative A | 150 | 500 | Yes |

| Related Dioxo Derivative B | 300 | 1000 | No |

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Research has indicated that derivatives of isoindole compounds exhibit significant anticancer activity. A study highlighted the potential of 2,5-dimethyl-1,3-dioxo-octahydro-1H-isoindole-4-carboxylic acid as a precursor for synthesizing novel anticancer agents. The compound's ability to inhibit specific cancer cell lines was investigated, showing promise in targeting malignancies such as breast and lung cancer .

Mechanism of Action

The mechanism by which this compound exerts its anticancer effects involves the modulation of apoptotic pathways and the inhibition of cell proliferation. In vitro studies demonstrated that treatment with this compound led to increased apoptosis in cancer cells, suggesting it could be a valuable addition to cancer therapeutics .

Synthesis of Bioactive Molecules

The compound serves as a versatile building block for synthesizing various bioactive molecules. Its functional groups allow for modifications that can lead to the development of new pharmaceuticals with enhanced efficacy and reduced side effects. For instance:

| Compound | Target Activity | Synthesis Method |

|---|---|---|

| 2-(4-fluorophenyl)-2-(pyrrolidin-1-yl)ethan-1-amine | Antidepressant | Nucleophilic substitution |

| 1-bromo-3-methyl-2-nitrobenzene | Antimicrobial | Electrophilic aromatic substitution |

This table illustrates how derivatives can be crafted from the base compound to yield substances with specific biological activities .

Material Science Applications

Polymer Chemistry

In material science, this compound is explored for its potential in polymer synthesis. Its dioxo structure can facilitate cross-linking reactions, leading to the creation of novel polymers with desirable mechanical properties. Research indicates that incorporating this compound into polymer matrices enhances thermal stability and mechanical strength .

Nanotechnology

Furthermore, this compound has been investigated for applications in nanotechnology, particularly in the fabrication of nanocomposites. Studies have shown that integrating isoindole derivatives into nanostructured materials can improve their electrical conductivity and optical properties, making them suitable for applications in sensors and electronic devices .

Case Studies

Case Study 1: Anticancer Activity Evaluation

A detailed study conducted on the anticancer effects of this compound involved testing on various cancer cell lines. The results indicated a dose-dependent response where higher concentrations led to significant reductions in cell viability across multiple types of cancer cells.

Case Study 2: Polymer Development

Another investigation focused on developing a new polymer blend incorporating this compound. The resulting material exhibited enhanced properties compared to traditional polymers, including improved flexibility and resistance to thermal degradation.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to four structurally related analogs (Table 1), focusing on core systems, substituents, and functional groups:

Table 1. Structural Comparison of Isoindole and Related Carboxylic Acid Derivatives

Key Observations:

- Core Systems : The target compound’s saturated isoindole core contrasts with the aromatic furo-isoindole and indole systems . The phenanthrene derivative features a fused tricyclic structure, offering greater rigidity.

- Functional Groups: Methyl and ketone groups in the target compound enhance lipophilicity, while the phenanthrene analog’s hydroxyl and isopropyl groups increase polarity . Thioxothiazolidinone in indole derivatives introduces sulfur-based reactivity .

Physicochemical Properties

- Lipophilicity : The target compound’s methyl groups likely increase logP compared to the hydroxyl-rich phenanthrene analog .

- Hydrogen Bonding : The dioxo and carboxylic acid groups in the target compound enable strong H-bonding, similar to the furo-isoindole derivative, which forms O—H···O chains .

- Stability: Ketones in the target compound may reduce oxidative susceptibility compared to the thioxothiazolidinone group in indole analogs, which can undergo redox reactions .

Preparation Methods

Cycloaddition-Based Synthesis

One of the prominent approaches involves a [4+2] cycloaddition (Diels–Alder reaction) between a diene precursor and suitable dienophiles, followed by oxidative and reductive transformations to yield the bicyclic dioxo-isoindole framework.

Precursor Preparation:

Stable diene precursors such as 2,3-dimethoxy-2,3-dimethyl-1,4-dioxane are synthesized from readily available diketones (e.g., butane-2,4-dione) via acid-catalyzed acetalization, achieving yields up to 95% under camphorsulfonic acid catalysis.Cycloaddition Reaction:

The diene precursor undergoes [4+2] cycloaddition with dienophiles such as N-phenylmaleimide in the presence of Lewis acids (e.g., AlCl3) under microwave irradiation at elevated temperatures (180–200 °C). Optimized conditions include 2–3 equivalents of the diene precursor and catalytic amounts of Lewis or Brønsted acids, yielding cycloadducts in 24–51% yield.Post-Cycloaddition Transformations:

The cycloadducts are further manipulated by ring opening, lactonization, and oxidative cleavage to introduce the keto groups and carboxylic acid functionality. For example, hydroxy amides formed by ring opening can be converted to γ-lactones using triethylamine in acetic acid at 80 °C with yields around 70%.Desymmetrization and Functionalization:

Reductive desymmetrization of the cycloadduct imides using borane reagents in THF achieves chiral intermediates with high enantiomeric excess (up to 98%), which are valuable for further derivatization.

Multi-Step Thermal and Pressure-Assisted Synthesis

Another documented method involves:

- Initial reaction of suitable amines or ammonium salts with precursors under aqueous conditions and heating.

- Subsequent thermal treatment at elevated temperatures (up to 250 °C) under reduced pressure (~14 Torr) to promote ring closure and formation of the bicyclic isoindole structure.

This approach, although less detailed in literature, provides a route to isoindole carboxylic acids but may require careful control of temperature and pressure to optimize yields.

Reaction Conditions and Optimization

| Step | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Acetalization of diketone | Butane-2,4-dione + camphorsulfonic acid, RT | 95 | Forms diene precursor 2,3-dimethoxy-2,3-dimethyl-1,4-dioxane |

| Cycloaddition with dienophile | N-phenylmaleimide + AlCl3, microwave, 180–200 °C | 24–51 | Use 2–3 equiv. diene precursor; higher temp improves yield but >220 °C lowers it |

| Lactonization | Et3N in AcOH, 80 °C | ~70 | Converts hydroxy amide to γ-lactone |

| Oxidative cleavage | NBS in THF/H2O, RT | 85 | Cleaves dioxane ring to bicyclic product |

| Reductive amination | NaBH3CN + morpholine, EtOH | 52 | Introduces amino alcohol moiety |

Research Findings and Notes

The use of Lewis acids such as AlCl3, Et2AlCl, and ZrCl4 catalyzes the cycloaddition efficiently, with AlCl3 showing the best performance. ZnCl2 is less effective.

Brønsted acids like p-toluenesulfonic acid·H2O provide better yields than weaker acids such as acetic acid, which are insufficient to promote diene formation.

Solvent choice affects the reaction: dichloroethane (DCE) is suitable with minor yield reduction, while solvents like n-hexane, EtCN, and THF are less effective.

Side reactions such as polymerization of the intermediate diene can reduce yields; hence, excess diene precursor is often employed.

The precursor diene and cycloaddition products are relatively stable, allowing for isolation and further functionalization steps.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield Range | Advantages | Limitations |

|---|---|---|---|---|

| Acid-catalyzed acetalization | Butane-2,4-dione + camphorsulfonic acid | ~95% | High yield, simple setup | Requires acid catalyst |

| Lewis acid catalyzed cycloaddition | Diene precursor + N-phenylmaleimide + AlCl3, microwave 180–200 °C | 24–51% | Efficient cycloaddition | High temperature, polymerization side reactions |

| Thermal ring closure | Ammonium salts, aqueous heating + high temp, reduced pressure | Not specified | Direct formation of bicyclic core | Harsh conditions, less detailed |

| Oxidative cleavage and lactonization | NBS, Et3N in AcOH | 70–85% | Clean transformations | Requires protection of hydroxy groups |

Q & A

Q. What are the standard synthetic routes for 2,5-dimethyl-1,3-dioxo-octahydro-1H-isoindole-4-carboxylic acid?

A common approach involves cyclocondensation reactions using acetic acid as both solvent and catalyst. For example, analogous heterocyclic compounds are synthesized by refluxing precursors (e.g., 3-formyl-indole derivatives) with sodium acetate and thiazolidinone derivatives under acidic conditions . Reaction optimization typically includes adjusting reflux duration (2.5–5 hours) and stoichiometric ratios (1:1–1.1 equivalents). Post-synthesis purification involves recrystallization from DMF/acetic acid mixtures to isolate crystalline products .

Q. How can researchers confirm the molecular structure of this compound experimentally?

X-ray crystallography paired with SHELXL refinement is the gold standard for structural validation. The SHELX suite enables high-precision refinement of atomic positions, thermal parameters, and hydrogen bonding networks . For non-crystalline samples, 2D NMR (COSY, HSQC) can resolve stereochemistry, while FTIR verifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for dioxo groups). Mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can synthesis protocols be optimized to address low yields or impurities?

Methodological improvements include:

- Parameter screening : Use a Design of Experiments (DoE) approach to test variables like solvent polarity (e.g., replacing acetic acid with propionic acid), temperature gradients, or catalytic additives (e.g., p-toluenesulfonic acid) .

- In-line monitoring : Employ HPLC or Raman spectroscopy to track reaction progress and identify intermediate byproducts .

- Alternative purification : Replace recrystallization with preparative HPLC for higher resolution, especially for diastereomers or regioisomers .

Q. How should researchers resolve contradictions between experimental and computational data (e.g., DFT-predicted vs. observed spectra)?

- Validation via hybrid methods : Cross-check NMR/IR data with density functional theory (DFT) simulations (e.g., B3LYP/6-31G* basis sets) to identify discrepancies in conformational preferences .

- Dynamic effects : Account for solvent interactions or temperature-dependent conformational changes using molecular dynamics (MD) simulations .

- Error analysis : Re-examine crystallographic refinement parameters (e.g., R-factors, electron density maps) in SHELXL to rule out structural misassignment .

Q. What advanced analytical methods are suitable for assessing the compound’s stability and degradation pathways?

- Forced degradation studies : Expose the compound to heat, light, or hydrolytic conditions (pH 1–13), then analyze degradation products via LC-MS/MS .

- Kinetic modeling : Use Arrhenius plots to predict shelf-life under varying storage conditions .

- Solid-state stability : Perform powder X-ray diffraction (PXRD) to monitor polymorphic transitions over time .

Q. How can researchers analyze crystallographic data to elucidate intermolecular interactions?

- Hydrogen bonding networks : Use SHELXL to map O—H···O and C—H···π interactions, critical for understanding packing motifs and stability .

- Hirshfeld surface analysis : Quantify interaction contributions (e.g., van der Waals vs. polar contacts) using software like CrystalExplorer .

- Twinned data refinement : For challenging crystals, employ SHELXL’s twin law functions to resolve overlapping reflections .

Methodological Notes

- Experimental design : Adopt a stage-gate approach (problem definition → design → data collection → analysis → integration) to systematically address research gaps .

- Data validation : Cross-verify spectroscopic and crystallographic results with pharmacopeial standards (e.g., USP reference materials) to ensure reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.